![molecular formula C16H18INO2 B14305557 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide CAS No. 112981-32-5](/img/structure/B14305557.png)
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide is a chemical compound with a complex structure that includes a pyridinium ion, a phenyl group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium with 2-phenylpropan-2-yl chloroformate in the presence of a base, followed by the addition of iodide ions to form the final product. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Base: Triethylamine or pyridine
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydroxide or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium chloride
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium bromide
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium sulfate
Uniqueness
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where iodide ions play a crucial role.
Properties
CAS No. |
112981-32-5 |
|---|---|
Molecular Formula |
C16H18INO2 |
Molecular Weight |
383.22 g/mol |
IUPAC Name |
2-phenylpropan-2-yl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C16H18NO2.HI/c1-16(2,14-9-5-4-6-10-14)19-15(18)13-8-7-11-17(3)12-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
WDUOGISUOJINCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C2=C[N+](=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


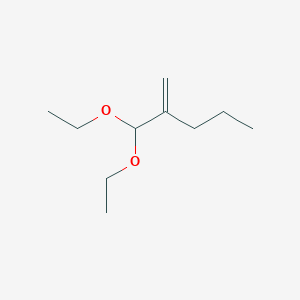
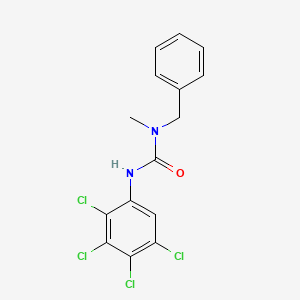
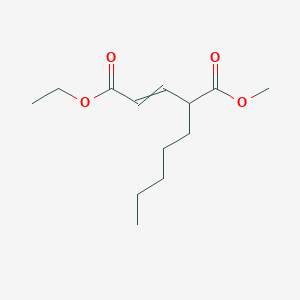

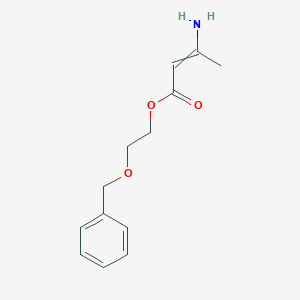
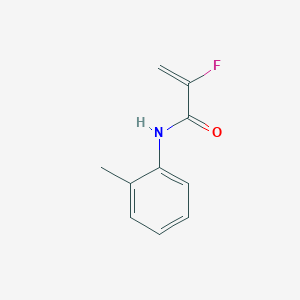
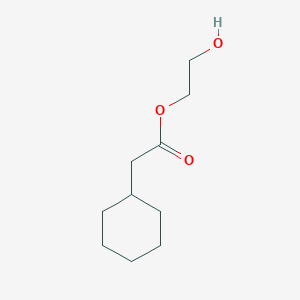
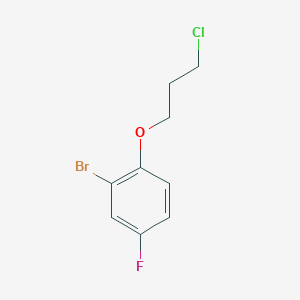
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
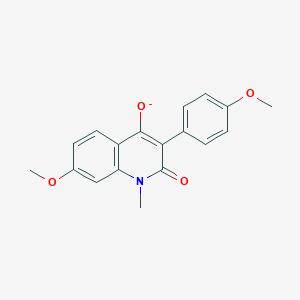
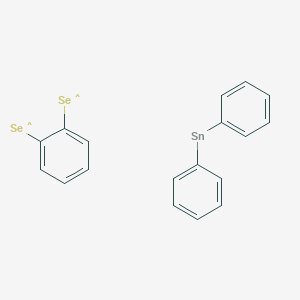
silane](/img/structure/B14305544.png)

![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
